(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone
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Description
Synthesis Analysis
A series of 4-substituted 4- (1H-1,2,3-triazol-1-yl)piperidine building blocks was synthesized and introduced to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, to afford the corresponding fluoroquinolones in 40-83% yield .
Molecular Structure Analysis
The molecular structure of “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone” is complex and unique. The compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a difluorophenyl group .
Chemical Reactions Analysis
The compound has been evaluated for its in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives, employs starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to reasonable yields and providing a foundation for further structural modifications and applications in scientific research (Zheng Rui, 2010).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. For example, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown promising antimicrobial activity against various pathogenic bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Structural Studies
The structural elucidation of similar compounds, including their crystal structure, offers insights into their conformation and potential interactions with biological targets. Studies have highlighted the importance of specific conformations and intermolecular interactions in determining the activity and stability of these compounds (C. S. Karthik et al., 2021).
Corrosion Inhibition
Research into 1,2,3-triazole derivatives, closely related to the structure of the specified compound, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These studies suggest the versatility of such compounds, extending their applications beyond biomedical research to include materials science (Corrosion Science, 2017).
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-7-4-10(5-8-19)20-9-6-17-18-20/h1-3,6,9-10H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRDCVCIVOJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone |
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